4-((4-Isopropylcyclohexyl)methyl)piperidine
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Overview
Description
4-((4-Isopropylcyclohexyl)methyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-((4-Isopropylcyclohexyl)methyl)piperidine involves several steps. One common method includes the catalytic hydrogenation of dihydropyridones using zinc/acetic acid, which enables a simple and mild reduction to form piperidones . Another method involves the enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . Industrial production methods often utilize these catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
4-((4-Isopropylcyclohexyl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
4-((4-Isopropylcyclohexyl)methyl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-Isopropylcyclohexyl)methyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity to produce therapeutic effects . For example, some piperidine-based compounds inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease .
Comparison with Similar Compounds
4-((4-Isopropylcyclohexyl)methyl)piperidine can be compared with other piperidine derivatives such as:
4-Piperidone: Used as an intermediate in the synthesis of pharmaceuticals and chemicals.
Piperine: A naturally occurring compound with antioxidant and anti-inflammatory properties.
N-Acylpiperidine: Found in plants and exhibits various biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H29N |
---|---|
Molecular Weight |
223.40 g/mol |
IUPAC Name |
4-[(4-propan-2-ylcyclohexyl)methyl]piperidine |
InChI |
InChI=1S/C15H29N/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h12-16H,3-11H2,1-2H3 |
InChI Key |
RZRZZWWWAKQCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)CC2CCNCC2 |
Origin of Product |
United States |
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